![molecular formula C11H27NO3SSi B12532474 2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine CAS No. 673500-46-4](/img/structure/B12532474.png)
2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine is an organosilicon compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry This compound features a triethoxysilyl group attached to a propyl chain, which is further connected to a sulfanyl group and an ethan-1-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine typically involves the reaction of 3-(triethoxysilyl)propylamine with a suitable sulfanyl-containing reagent. One common method includes the reaction of 3-(triethoxysilyl)propylamine with 2-chloroethanethiol under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as distillation, crystallization, or chromatography may also be employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation, often in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or other substituted products.
科学研究应用
2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials, and as a surface modifier to enhance the properties of materials.
Biology: Employed in the functionalization of biomolecules for improved stability and activity.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants to improve adhesion and durability.
作用机制
The mechanism of action of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine involves its ability to form strong covalent bonds with various substrates through the triethoxysilyl group. This group can undergo hydrolysis to form silanol groups, which can then condense with other silanol groups or hydroxyl groups on surfaces, forming stable Si-O-Si linkages. This property makes it an effective coupling agent and surface modifier.
相似化合物的比较
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar structure but lacks the sulfanyl group, making it less versatile in certain applications.
Bis[3-(triethoxysilyl)propyl]amine: Contains two triethoxysilyl groups, offering enhanced coupling capabilities but may be more complex to synthesize.
Uniqueness
2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine is unique due to the presence of both the triethoxysilyl and sulfanyl groups, providing a combination of properties that make it suitable for a wide range of applications. Its ability to form strong covalent bonds with various substrates, along with its potential for further functionalization, sets it apart from similar compounds.
属性
CAS 编号 |
673500-46-4 |
|---|---|
分子式 |
C11H27NO3SSi |
分子量 |
281.49 g/mol |
IUPAC 名称 |
2-(3-triethoxysilylpropylsulfanyl)ethanamine |
InChI |
InChI=1S/C11H27NO3SSi/c1-4-13-17(14-5-2,15-6-3)11-7-9-16-10-8-12/h4-12H2,1-3H3 |
InChI 键 |
UVXBYCQWKFCVFR-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCSCCN)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12532402.png)
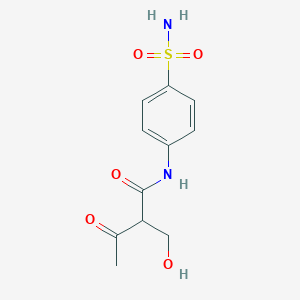
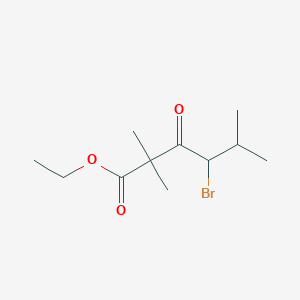
![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)
![1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene](/img/structure/B12532418.png)
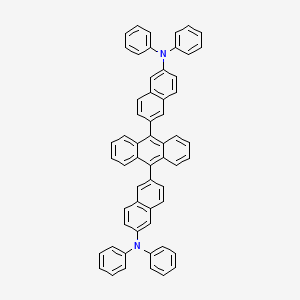



![2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12532462.png)

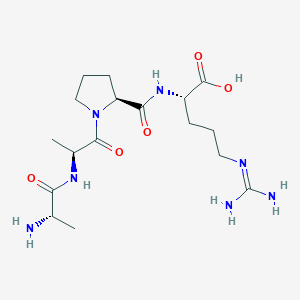
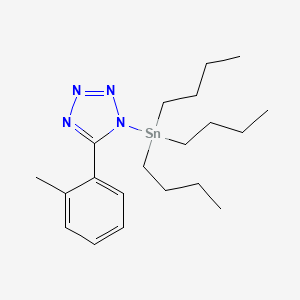
![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
